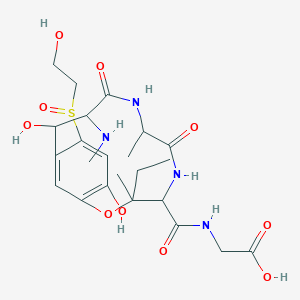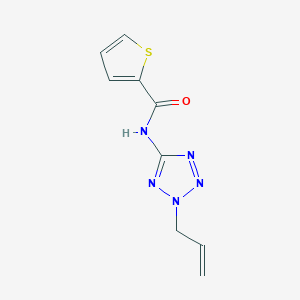
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, also known as ATAC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ATAC is a tetrazole-based compound that is synthesized using a specific method, which will be discussed in detail in This compound has shown promising results in scientific research, particularly in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, which is responsible for the conversion of AMP to adenosine. This inhibition leads to an accumulation of AMP, which is then converted to ATP, resulting in increased levels of intracellular ATP. This increase in ATP levels leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival.
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide induces cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its potency and specificity. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have potent antiproliferative effects on cancer cells, with minimal toxicity to normal cells. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is highly specific for CD73, making it an ideal tool for studying the role of CD73 in various biological processes. However, one of the main limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its solubility. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is poorly soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide. One of the most promising areas of research is its potential as an anticancer agent. Further studies are needed to determine the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in various types of cancer and to identify the optimal dosing regimen for clinical use. In addition, further studies are needed to determine the safety and toxicity of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in humans. Other potential areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide include its potential as an anti-inflammatory agent, its role in regulating cellular energy metabolism, and its potential as a tool for studying the role of CD73 in various biological processes.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, is a compound that has shown promising results in scientific research, particularly in its potential as an anticancer and anti-inflammatory agent. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, leading to an accumulation of AMP and activation of the AMPK pathway. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is a compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide involves a series of steps that begin with the reaction of 2-chlorothiophene with sodium azide to form 2-azidothiophene. This intermediate is then reacted with allyl bromide to form 2-allyl-2H-tetrazole-5-thiol. Finally, this compound is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is its potential as an anticancer agent. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has potent antiproliferative effects on cancer cells, particularly in breast cancer and lung cancer. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C9H9N5OS |
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
N-(2-prop-2-enyltetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h2-4,6H,1,5H2,(H,10,12,15) |
Clave InChI |
UDEVMHYZBYAULZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



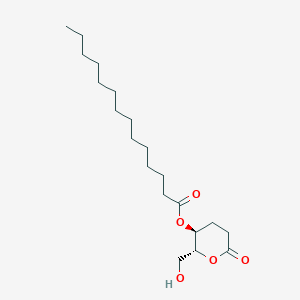
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
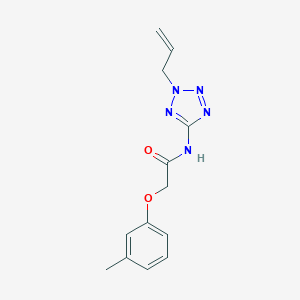
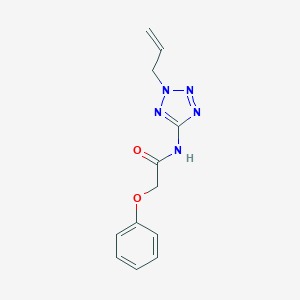
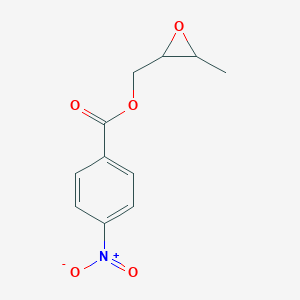
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
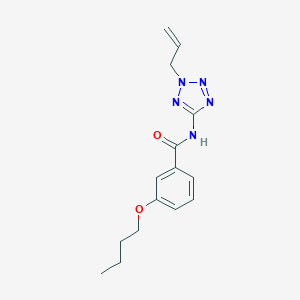
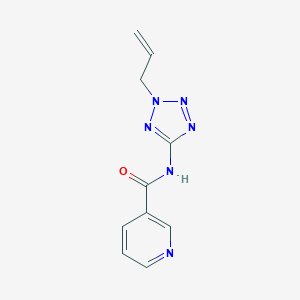
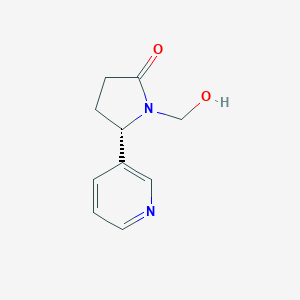
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
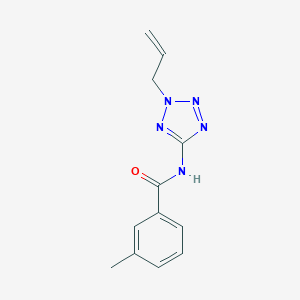
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
